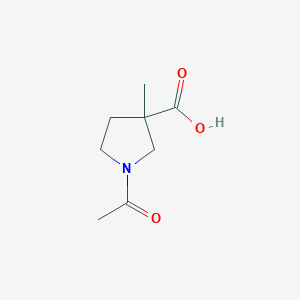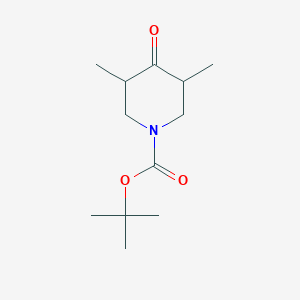
1-Acetyl-3-methylpyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
1-Acetyl-3-methylpyrrolidine-3-carboxylic acid (AMPCA) is a naturally-occurring organic compound that is involved in a variety of biochemical and physiological processes. It is a structural isomer of the more commonly known 1-methylpyrrolidine-3-carboxylic acid (MPCA). AMPCA has been the subject of numerous scientific studies, and its role in a variety of physiological and biochemical processes has been elucidated.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis in Organic Chemistry
Microwave Assisted Synthesis and Antimicrobial Activity of Novel Pyrrolidine Derivatives
Microwave-assisted synthesis techniques have significantly improved the yield of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid. This method has been developed to offer encouraging results, leading to the synthesis of target compounds efficiently. Spectroscopic methods have confirmed the structures of these products. Among these, 1-acetyl-2-benzylpyrrolidine-2-carboxamide has been determined as the most potent product in terms of antimicrobial activity (Sreekanth & Jha, 2020).
Marine Natural Products
Isolation and Synthesis of (-)-(5S)-2-imino-1-methylpyrrolidine-5- carboxylic acid from Cliona tenuis
The isolation of compounds like (-)-(5S)-2-imino-1-methylpyrrolidine-5-carboxylic acid from marine sources such as the sponge Cliona tenuis signifies the importance of marine natural products in research. The accurate determination of the structure of these compounds, including their absolute stereochemistry through spectral data, chemical transformations, and total synthesis, underscores the significant role of marine biodiversity in providing unique chemical entities for scientific study. This particular compound was initially reported as pyrostatin B, a N-acetyl-beta-d-glucosaminidase inhibitor, but was later characterized and its structure was revised, demonstrating the complex and evolving nature of chemical identification and synthesis in marine natural product research (Castellanos et al., 2006).
Advanced Analytical Techniques
Electrogenerated Chemiluminescence Derivatization Reagents for Carboxylic Acids and Amines in High-Performance Liquid Chromatography
The advancement in analytical techniques is evident in the development of selective and sensitive derivatization reagents for carboxylic acids, such as 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine (NAPP). These compounds, when used in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, demonstrate high sensitivity and selectivity. This indicates the growing sophistication and refinement of analytical methods, which are vital for precise and accurate chemical analysis in various research fields. The application of these techniques in the analysis of free fatty acids and primary amines like histamine underlines their broad applicability and potential in scientific research (Morita & Konishi, 2002).
Eigenschaften
IUPAC Name |
1-acetyl-3-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-4-3-8(2,5-9)7(11)12/h3-5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPONDCWRZQZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-methylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one](/img/structure/B1445174.png)
![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)





![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)





![5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1h,3h)-pyrimidinedione](/img/structure/B1445194.png)